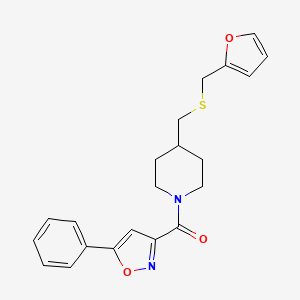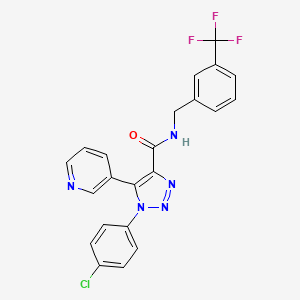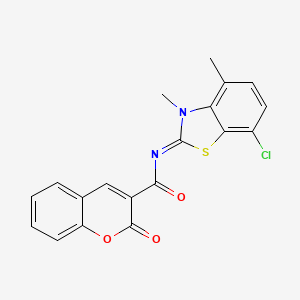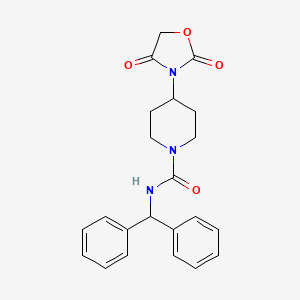![molecular formula C15H11FN2O B2852646 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031629-33-0](/img/structure/B2852646.png)
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a diazepine ring, which is a seven-membered heterocyclic ring with two nitrogen atoms. Additionally, it has a fluorophenyl group attached to it. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Benzodiazepines, in general, can undergo a variety of reactions including hydroxylation and nitration, among others. The specific reactivity of this compound would depend on the exact positioning and nature of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl While not directly discussing 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, shares similarities in chemical structure and synthesis challenges. The paper highlights the development of a practical pilot-scale method for its preparation, addressing the need for an easily performed synthesis due to the high cost and toxicity of traditional methods (Qiu, Gu, Zhang, & Xu, 2009).
Biological Significance of 1,4-Diazepines
1,4-Diazepines A Review on Synthesis, Reactions and Biological Significance
This review provides an extensive overview of the synthesis, reactions, and biological importance of 1,4-diazepines, highlighting their significant medicinal role due to a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties. The paper emphasizes the exploration of 1,4-diazepine derivatives for potential pharmaceutical applications (Rashid et al., 2019).
Heterocyclic Chemistry and Bioactive Compounds
A Review of 2,3-Benzodiazepine-related Compounds Diazepines and 1,2,5-Triazepines Fused with Five-membered Nitrogen Heterocycles
The paper delves into the synthesis and biological efficacy of 2,3-benzodiazepines and their analogues, emphasizing the significance of these compounds in pharmaceuticals and potential treatments for diseases with no current remedy. The paper underscores the importance of ongoing research in heterocyclic chemistry for discovering new medicines (Földesi, Volk, & Milen, 2018).
Synthetic Approaches in Pharmaceutical Chemistry
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES
This review presents various synthetic methods for the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting their biological applications. The paper reviews the synthesis and biological relevance of azolylthiazoles, emphasizing the role of these compounds in pharmaceutical chemistry (Ibrahim, 2011).
Mécanisme D'action
While the exact mechanism of action for this specific compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXTTRXBGULIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2852566.png)

![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)


![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)

